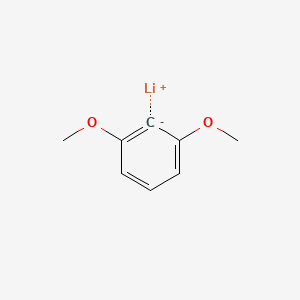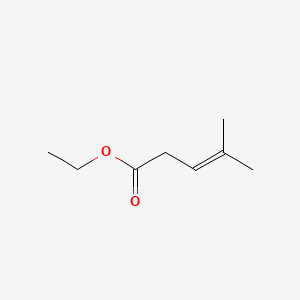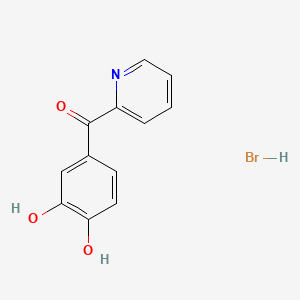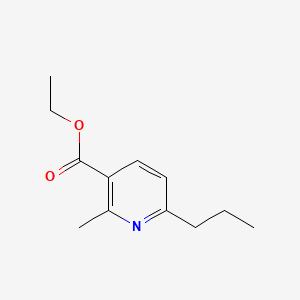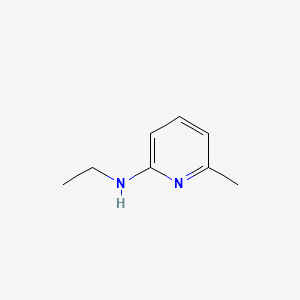
苯基(1H-四唑-1-基)乙酸
描述
Phenyl(1H-tetrazol-1-yl)acetic acid is an organic compound that features a phenyl group attached to a tetrazole ring, which is further connected to an acetic acid moiety
科学研究应用
Phenyl(1H-tetrazol-1-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s derivatives are studied for their potential biological activities, including antibacterial and antifungal properties.
Medicine: Tetrazole derivatives are explored for their potential as pharmaceutical agents, particularly as bioisosteres of carboxylic acids.
作用机制
Target of Action
It’s worth noting that tetrazole derivatives have been studied for their interaction with gpr109a receptors .
Mode of Action
The exact mode of action of phenyl(1H-tetrazol-1-yl)acetic acid remains unclear. Tetrazole derivatives have been shown to act as partial agonists of the GPR109a receptors . This suggests that phenyl(1H-tetrazol-1-yl)acetic acid might interact with its targets to modulate their activity, leading to changes in cellular processes.
Biochemical Pathways
The interaction of tetrazole derivatives with gpr109a receptors suggests potential involvement in pathways regulated by these receptors .
Pharmacokinetics
It’s known that tetrazolic acids can form β-glucuronides, a common metabolic fate for aliphatic carboxylic acids . This could potentially impact the bioavailability of phenyl(1H-tetrazol-1-yl)acetic acid.
Result of Action
The potential interaction with GPR109a receptors suggests it may influence cellular processes regulated by these receptors .
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compoundIt’s important to note that certain azo compounds, including tetrazoles, can detonate when combined with strong oxidizing agents, metal salts, peroxides, and sulfides .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of phenyl(1H-tetrazol-1-yl)acetic acid typically involves the formation of the tetrazole ring followed by its attachment to the phenylacetic acid. One common method is the [3+2] cycloaddition reaction between an azide and a nitrile. For instance, phenylacetonitrile can react with sodium azide under acidic conditions to form the tetrazole ring, which is then hydrolyzed to yield phenyl(1H-tetrazol-1-yl)acetic acid .
Industrial Production Methods: Industrial production methods for tetrazole derivatives often employ eco-friendly approaches, such as using water as a solvent and moderate reaction conditions. These methods aim to achieve high yields with minimal environmental impact .
化学反应分析
Types of Reactions: Phenyl(1H-tetrazol-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form phenylacetic acid derivatives.
Reduction: The tetrazole ring can be reduced under specific conditions to form amine derivatives.
Substitution: The hydrogen atoms on the tetrazole ring can be substituted with various functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.
Major Products:
Oxidation: Phenylacetic acid derivatives.
Reduction: Amine derivatives.
Substitution: Alkyl or aryl-substituted tetrazole derivatives.
相似化合物的比较
Phenyl(1H-tetrazol-1-yl)acetic acid can be compared with other tetrazole derivatives, such as:
5-Phenyltetrazole: Similar in structure but lacks the acetic acid moiety.
Tetrazole-1-acetic acid: Similar but without the phenyl group.
Tetrazole-5-carboxylic acid: Contains a carboxyl group directly attached to the tetrazole ring.
Uniqueness: Phenyl(1H-tetrazol-1-yl)acetic acid is unique due to the presence of both a phenyl group and an acetic acid moiety, which can influence its chemical reactivity and biological activity. This dual functionality allows for a broader range of applications compared to simpler tetrazole derivatives .
属性
IUPAC Name |
2-phenyl-2-(tetrazol-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O2/c14-9(15)8(13-6-10-11-12-13)7-4-2-1-3-5-7/h1-6,8H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMVWFPKUWFVUKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)N2C=NN=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40390215 | |
| Record name | phenyl(1H-tetrazol-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40390215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
876716-29-9 | |
| Record name | phenyl(1H-tetrazol-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40390215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


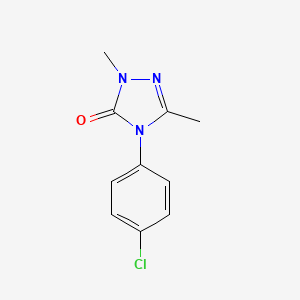
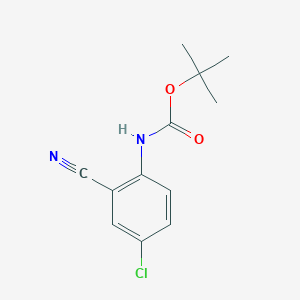
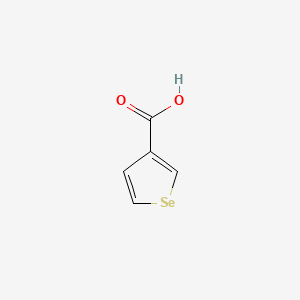
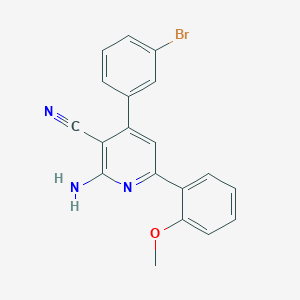
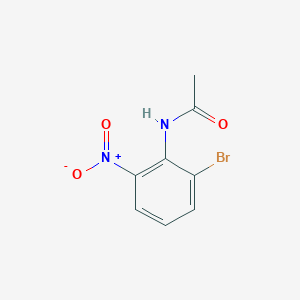

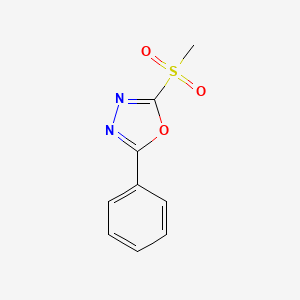
![5-Phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B1623344.png)

